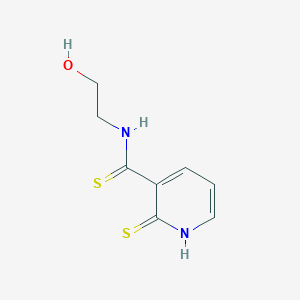![molecular formula C29H39NO3Si B12580936 4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline CAS No. 265658-50-2](/img/structure/B12580936.png)
4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline is a complex organic compound that belongs to the class of anilines It is characterized by the presence of a triethoxysilyl group, which imparts unique properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline typically involves multiple steps. One common method includes the reaction of 4-methylbenzenamine with 4-methylphenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline involves its interaction with specific molecular targets. The triethoxysilyl group allows for strong binding to surfaces, making it effective in applications such as coatings and adhesives. In biological systems, the compound may interact with cellular membranes and proteins, leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N,N-bis(4-methylphenyl)aniline
- N-[3-(Trimethoxysilyl)propyl]aniline
- Tris(4-methylphenyl)amine
Uniqueness
4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline is unique due to the presence of the triethoxysilyl group, which imparts enhanced binding properties and chemical stability. This makes it particularly valuable in industrial applications where strong adhesion and durability are required .
Properties
CAS No. |
265658-50-2 |
|---|---|
Molecular Formula |
C29H39NO3Si |
Molecular Weight |
477.7 g/mol |
IUPAC Name |
4-methyl-N-(4-methylphenyl)-N-[4-(3-triethoxysilylpropyl)phenyl]aniline |
InChI |
InChI=1S/C29H39NO3Si/c1-6-31-34(32-7-2,33-8-3)23-9-10-26-15-21-29(22-16-26)30(27-17-11-24(4)12-18-27)28-19-13-25(5)14-20-28/h11-22H,6-10,23H2,1-5H3 |
InChI Key |
VDSDERAYNRBCPT-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


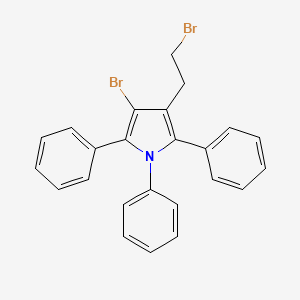
![Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]-](/img/structure/B12580873.png)
![Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12580883.png)
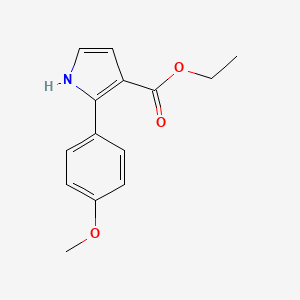
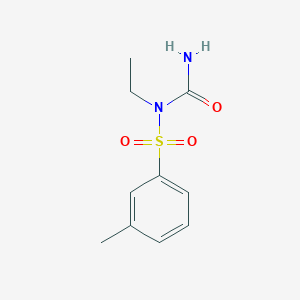

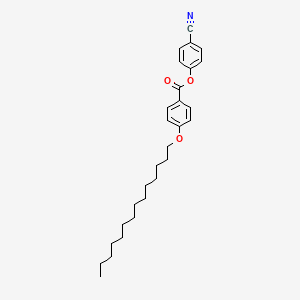
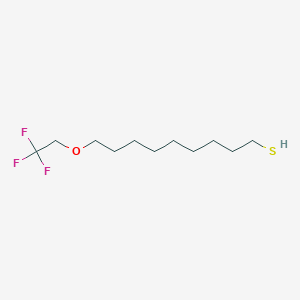
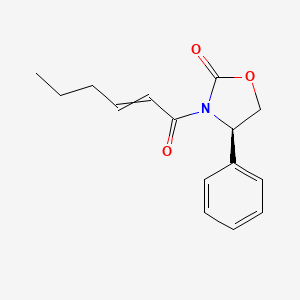
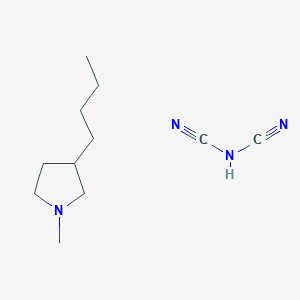
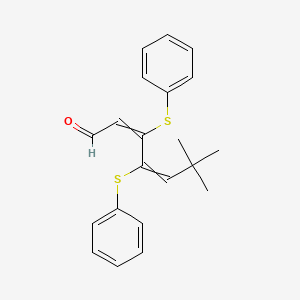

![1,3-Dithiolo[4,5-c]furan-2-thione](/img/structure/B12580958.png)
